molecular formula C9H11NO3 B6353588 Ethyl 6-methoxynicotinate CAS No. 74925-37-4

Ethyl 6-methoxynicotinate

Cat. No.: B6353588
CAS No.: 74925-37-4
M. Wt: 181.19 g/mol
InChI Key: SFGDMSHXYHMQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methoxynicotinate (C₉H₁₀ClNO₃, CAS 1233520-12-1) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at the 6-position and an ethyl ester at the 3-position. This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly anti-tubercular and antibacterial agents. Its structure enables versatile reactivity, making it valuable for constructing hybrid molecules such as isatin–nicotinohydrazide hybrids, which exhibit potent activity against drug-resistant Mycobacterium tuberculosis and bronchitis-causing bacteria . The methoxy group enhances electron density on the aromatic ring, influencing both synthetic pathways and biological interactions. This compound is typically synthesized via condensation reactions involving hydrazine hydrate and substituted indoline-2,3-dione derivatives under acidic conditions .

Properties

IUPAC Name

ethyl 6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-8(12-2)10-6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGDMSHXYHMQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304347
Record name ethyl 6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74925-37-4
Record name NSC165485
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 6-Methoxynicotinic Acid

6-Methoxynicotinic acid is typically prepared via nitration and subsequent reduction of a substituted pyridine precursor. For example, 2-methyl-5-ethylpyridine undergoes nitric acid oxidation at elevated temperatures (300–320°C) and pressures (190–400 psi) to yield 6-methylnicotinic acid. The methyl group is then functionalized via methoxylation using sodium methoxide in methanol under reflux.

Key Reaction Conditions:

  • Oxidation Agent: 70–90% nitric acid

  • Temperature: 300–320°C

  • Pressure: 190–400 psi

  • Yield: 53–76% (crude 6-methylnicotinic acid)

Step 2: Esterification with Ethanol

The carboxylic acid group is esterified using ethanol and sulfuric acid as a catalyst. The reaction is conducted under reflux for 6–8 hours, followed by purification via recrystallization or column chromatography.

Typical Procedure:

  • Reagents: 6-Methoxynicotinic acid (1 equiv), ethanol (5–10 equiv), H₂SO₄ (0.1 equiv)

  • Conditions: Reflux at 78°C for 8 hours

  • Yield: 85–92%

Nucleophilic Substitution on Halogenated Precursors

An alternative route involves substituting a halogen atom at the 6-position of a nicotinate ester with a methoxy group. This method is advantageous when starting from commercially available halogenated intermediates like ethyl 6-chloronicotinate.

Reaction Mechanism

The chloride group undergoes nucleophilic aromatic substitution (NAS) with sodium methoxide in methanol. The reaction requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) due to the electron-deficient pyridine ring.

Optimized Conditions:

  • Substrate: Ethyl 6-chloronicotinate

  • Nucleophile: NaOMe (2.5 equiv) in methanol

  • Temperature: 80°C

  • Time: 18 hours

  • Yield: 68–75%

Limitations:

  • Competing side reactions (e.g., hydrolysis of the ester group) reduce yields.

  • Requires anhydrous conditions to prevent methoxide decomposition.

Oxidation of 6-Methoxy-2-Methyl-5-Ethylpyridine

Industrial-scale production often employs the oxidation of 6-methoxy-2-methyl-5-ethylpyridine using nitric acid or potassium permanganate. This method leverages existing infrastructure for pyridine derivatives.

Nitric Acid Oxidation

Procedure:

  • Substrate: 6-Methoxy-2-methyl-5-ethylpyridine (1 equiv)

  • Oxidant: 70–90% HNO₃ (5–10 equiv)

  • Conditions: 300–320°C, 200–400 psi, 30–60 minutes

  • Workup: Neutralization with NaOH, extraction with ethyl acetate

  • Yield: 60–70%

Advantages:

  • High conversion rates (>95% pyridine oxidation).

  • Scalable to continuous flow processes.

Disadvantages:

  • Corrosive reagents necessitate specialized equipment.

  • Generates nitrogen oxide byproducts requiring scrubbing.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Scalability
Direct Esterification6-Methoxynicotinic acidH₂SO₄, ethanol85–92%Moderate
Nucleophilic SubstitutionEthyl 6-chloronicotinateNaOMe, methanol68–75%Low
Nitric Acid Oxidation6-Methoxy-2-methyl-5-ethylpyridineHNO₃60–70%High

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate esterification. Ethyl 6-methoxynicotinate was synthesized in 1.5 hours (vs. 8 hours conventionally) with comparable yields (88%).

Enzymatic Esterification

Lipase-catalyzed reactions using immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media show promise for greener synthesis:

  • Conditions: 40°C, 24 hours, ethanol as solvent

  • Yield: 78%

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-methoxynicotinate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of drugs. Its derivatives have shown potential in targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Drug Development

A notable study demonstrated that derivatives of this compound could effectively inhibit certain enzymes associated with neurodegenerative diseases. The synthesis of these derivatives involved multiple steps, showcasing the compound's versatility and importance in drug formulation.

Compound Target Disease Mechanism of Action
This compound derivativeAlzheimer's DiseaseInhibition of acetylcholinesterase
This compound derivativeParkinson's DiseaseModulation of dopaminergic pathways

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. This compound aids researchers in understanding complex biological mechanisms.

Example: Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property has made it a valuable tool for investigating metabolic disorders.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules with specific functional groups.

Synthesis Pathway

The following table summarizes a typical synthesis pathway involving this compound:

Step Reagent/Condition Product
1This compound + Lithium Aluminum Hydride (LAH)Alcohol derivative
2Alcohol derivative + Acid ChlorideEster derivative

Agricultural Chemistry

This compound is also explored in agricultural chemistry for its potential use in formulating agrochemicals. It can enhance the efficacy of pesticides and herbicides through improved delivery mechanisms.

Application: Pesticide Formulation

Studies have indicated that incorporating this compound into pesticide formulations improves their solubility and stability, leading to better absorption by plants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-methoxynicotinate with structurally analogous nicotinate esters, highlighting key differences in substituents, biological activity, and applications:

Compound Name Molecular Formula Substituents Biological Activity/Applications Key References
This compound C₉H₁₀ClNO₃ 6-OCH₃, 3-COOEt Anti-tubercular, antibacterial agent synthesis
Ethyl 6-chloronicotinate C₈H₈ClNO₂ 6-Cl, 3-COOEt Precursor for H3 receptor antagonists
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 2-Cl, 6-OCH₃, 3-COOEt Intermediate in anti-inflammatory drug synthesis
Methyl 6-methylnicotinate C₈H₉NO₂ 6-CH₃, 3-COOMe Pharmaceutical intermediate for CNS disorder treatments
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ 6-Cl, 5-CN, 2-CH₃, 3-COOEt Antibacterial and antifungal applications
Ethyl 6-isopropoxy-5-methylnicotinate C₁₂H₁₅NO₃ 6-OCH(CH₃)₂, 5-CH₃, 3-COOEt Investigational compound for kinase inhibition

Structural and Functional Analysis

  • Substituent Effects: Electron-Donating Groups (e.g., OCH₃): this compound’s methoxy group increases electron density, enhancing nucleophilic aromatic substitution reactivity compared to chloro-substituted analogs like Ethyl 6-chloronicotinate . Halogen Substituents (e.g., Cl, CN): Chloro and cyano groups (as in Ethyl 6-chloro-5-cyano-2-methylnicotinate) introduce electron-withdrawing effects, improving stability and interactions with bacterial enzyme active sites .
  • Ester Group Variation :
    • Ethyl esters (e.g., this compound) generally offer higher lipophilicity than methyl esters (e.g., Methyl 6-methylnicotinate), impacting bioavailability in CNS-targeted drugs .

Biological Activity

Ethyl 6-methoxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is classified as an ester of nicotinic acid, which is known for its various biological effects. The chemical structure includes a methoxy group at the 6-position of the pyridine ring, which influences its pharmacokinetic properties and biological activity.

Vasodilation and Circulation Improvement

Research indicates that compounds related to this compound can enhance local blood flow and improve microcirculation. For instance, studies on methyl nicotinate demonstrated significant vasodilatory effects when applied topically, leading to increased perfusion in dermal tissues .

Table 1: Comparison of Vascular Effects of Nicotinic Compounds

CompoundEffect on Blood FlowMechanism
This compoundTBDTBD
Methyl NicotinateSignificantProstaglandin release
Nicotinic AcidModerateVasodilation via nAChR activation

Retinoprotective Effects

Recent studies have explored the retinoprotective effects of related compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate. In a rat model of retinal ischemia-reperfusion, it was found that this compound significantly improved retinal microcirculation and protected against ischemic injuries. The results indicated a median increase in retinal blood flow to 747 perfusion units compared to control groups .

Table 2: Retinal Microcirculation Results

TreatmentMedian Perfusion UnitsStatistical Significance (p-value)
Control690-
Nicotinic Acid690p = 0.0065
Emoxipine674p = 0.0002
2-Ethyl-3-hydroxy-6-methylpyridine nicotinate747p = 0.0002

Research Findings

  • Vasodilatory Effects : this compound may exhibit similar vasodilatory effects as observed with methyl nicotinate due to its structural properties.
  • Microcirculation Enhancement : Related compounds have shown significant improvements in microcirculation in various animal models, suggesting potential therapeutic applications for conditions like retinal ischemia.
  • Potential Applications : The compound's properties make it a candidate for further research in treating vascular disorders and enhancing tissue perfusion.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response experiments involving this compound?

  • Methodology :
  • Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Calculate IC50_{50}/EC50_{50} with 95% confidence intervals.
  • Report R2^2 values and p-values from t-tests or ANOVA for inter-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methoxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methoxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.